molecular formula C14H19BrN2O6 B8514415 3-Bromo N (2 (2 (2 methoxyethoxy)ethoxy)ethyl)-5-nitrobenzamide

3-Bromo N (2 (2 (2 methoxyethoxy)ethoxy)ethyl)-5-nitrobenzamide

Cat. No. B8514415
M. Wt: 391.21 g/mol
InChI Key: IDMZEHJOYQMOAJ-UHFFFAOYSA-N
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Patent
US08927563B2

Procedure details

The product from step (i) above (1 kg, 2.56 mol) was dissolved in THF (3.5 L) and AcOH (500 mL) and hydrogenated at 3 MPa (30 bar) H2 at up to 60° C. with 5% Pt/C (30 g of JM type 18 MA, 55% water). Analysis after 5 hrs showed a 1:1 ratio of ArNHOH and ArNH2. The reaction reached completion after being left overnight, with 1H NMR analysis showing 3% des-bromo side product. The catalyst was filtered off, then the residue was diluted with ethyl acetate (3 L) and washed with 20% potassium carbonate solution (3.5 L). The organics were then dried, filtered and concentrated in vacuo to provide a residue that was then slurried in 5 volumes of diethyl ether overnight to reduce the level of the des-bromo species (<2% after the slurry). The sub-title compound was obtained in 90% yield with a purity of 86% by LC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ArNHOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 g
Type
catalyst
Reaction Step Six
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([N+:21]([O-])=O)[CH:20]=1)[C:5]([NH:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH3:17])=[O:6].CC(O)=O.C(OCC)C>C1COCC1.[Pt]>[NH2:21][C:19]1[CH:18]=[C:4]([CH:3]=[C:2]([Br:1])[CH:20]=1)[C:5]([NH:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NCCOCCOCCOC)C=C(C1)[N+](=O)[O-]
Name
Quantity
3.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
ArNHOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ArNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
30 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
up to 60° C.
WAIT
Type
WAIT
Details
after being left overnight, with 1H NMR analysis
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (3 L)
WASH
Type
WASH
Details
washed with 20% potassium carbonate solution (3.5 L)
CUSTOM
Type
CUSTOM
Details
The organics were then dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue that

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NCCOCCOCCOC)C=C(C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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